The Synthetic Cornerstone: A Technical Guide to 2-Chloro-6-(trimethylsilyl)pyridine for Advanced Research
The Synthetic Cornerstone: A Technical Guide to 2-Chloro-6-(trimethylsilyl)pyridine for Advanced Research
Introduction: The Strategic Value of a Bifunctional Pyridine Building Block
In the landscape of modern synthetic chemistry, particularly within the realms of pharmaceutical and materials science, the strategic design of molecular building blocks is paramount. These scaffolds must offer a blend of stability and controlled reactivity, enabling the efficient and predictable construction of complex molecular architectures. 2-Chloro-6-(trimethylsilyl)pyridine has emerged as a preeminent example of such a scaffold. Its structure is deceptively simple, yet it harbors a powerful combination of two orthogonal reactive sites: a chloro substituent, a classic handle for a multitude of cross-coupling reactions, and a trimethylsilyl group, which can be leveraged for further functionalization or ipso-substitution. This guide provides an in-depth exploration of 2-Chloro-6-(trimethylsilyl)pyridine, from its fundamental properties to its application in advanced synthetic protocols, designed for the discerning researcher and drug development professional. The pyridine core itself is a privileged structure in medicinal chemistry, found in numerous approved drugs, and the unique 2,6-disubstitution pattern of this reagent offers a gateway to novel chemical space.[1][2][3]
Core Identifiers and Physicochemical Profile
A precise understanding of a reagent's identity and physical properties is the foundation of reproducible science. The primary CAS number for 2-Chloro-6-(trimethylsilyl)pyridine is 263698-97-1 .[4]
Table 1: Key Chemical Identifiers
| Identifier | Value | Source |
| CAS Number | 263698-97-1 | [4] |
| IUPAC Name | (6-chloro-2-pyridinyl)-trimethylsilane | [4] |
| Molecular Formula | C₈H₁₂ClNSi | [4] |
| Molecular Weight | 185.72 g/mol | [4] |
| Canonical SMILES | C(C)C1=NC(=CC=C1)Cl | [4] |
| InChI | InChI=1S/C8H12ClNSi/c1-11(2,3)8-6-4-5-7(9)10-8/h4-6H,1-3H3 | [4] |
| InChIKey | HZVILOHLHGUUHU-UHFFFAOYSA-N | [4] |
Table 2: Computed Physicochemical Properties
| Property | Value | Notes |
| XLogP3 | 3.5 | Computed |
| Hydrogen Bond Donors | 0 | |
| Hydrogen Bond Acceptors | 1 | (The pyridine nitrogen) |
| Rotatable Bond Count | 1 | (The C-Si bond) |
| Exact Mass | 185.0427536 Da | [4] |
| Topological Polar Surface Area | 12.9 Ų | [4] |
Strategic Synthesis of the Building Block
The synthesis of 2-Chloro-6-(trimethylsilyl)pyridine is typically achieved through a directed ortho-metalation strategy, a powerful technique in heterocyclic chemistry. The causality behind this approach lies in the ability of a pre-existing substituent (in this case, the chloro group) to direct a strong base to deprotonate the adjacent ortho position, which is then trapped with an electrophile.
A plausible and efficient route starts from the commercially available 2,6-dichloropyridine. One of the chloro groups is selectively lithiated using a strong base like n-butyllithium at low temperatures. This lithiated intermediate is then quenched with trimethylsilyl chloride (TMSCl) to install the desired silyl group.
Caption: Synthetic workflow for 2-Chloro-6-(trimethylsilyl)pyridine.
Experimental Protocol: Synthesis via Directed Lithiation
This protocol is a representative procedure based on established methodologies for similar transformations.[5]
-
Reactor Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with 2,6-dichloropyridine (1.0 eq).
-
Solvent Addition: Anhydrous tetrahydrofuran (THF) is added via cannula, and the solution is cooled to -78 °C using a dry ice/acetone bath.
-
Lithiation: n-Butyllithium (1.1 eq, as a solution in hexanes) is added dropwise via syringe over 20 minutes, ensuring the internal temperature does not exceed -70 °C. The solution is stirred at -78 °C for 1 hour. The causality for the low temperature is to prevent unwanted side reactions and ensure the kinetic regioselectivity of the deprotonation.
-
Silylation: Trimethylsilyl chloride (1.2 eq) is added dropwise to the reaction mixture at -78 °C.
-
Quenching and Workup: The reaction is allowed to slowly warm to room temperature and stirred for an additional 2 hours. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel or by vacuum distillation to yield 2-Chloro-6-(trimethylsilyl)pyridine as a pure compound.
Chemical Reactivity and Applications in Drug Discovery
The synthetic utility of 2-Chloro-6-(trimethylsilyl)pyridine stems from its two distinct reactive sites, which can be addressed selectively.
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The Chloro Group: The C-Cl bond at the 2-position is highly susceptible to palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of a wide variety of aryl, heteroaryl, alkyl, and alkynyl groups, making it a cornerstone reaction for library synthesis in drug discovery.[6][7] The electron-deficient nature of the pyridine ring facilitates the oxidative addition step in the catalytic cycle.
-
The Trimethylsilyl Group: The C-Si bond can also participate in cross-coupling reactions, such as the Hiyama coupling, or it can be cleaved under specific conditions (e.g., with fluoride ions or strong acid) to generate an anion for further reaction or to install a different functional group.
This bifunctionality allows for sequential, regioselective functionalization of the pyridine ring, a highly desirable feature for building molecular complexity.
Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of 2-Chloro-6-(trimethylsilyl)pyridine with an arylboronic acid.
-
Reagent Preparation: To a dry Schlenk flask under an inert nitrogen or argon atmosphere, add 2-Chloro-6-(trimethylsilyl)pyridine (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as potassium carbonate (2.0 eq). The choice of catalyst, ligand, and base is critical and must be optimized for each specific substrate combination to prevent side reactions and maximize yield.[7]
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water.
-
Reaction: The mixture is heated to a temperature between 80-110 °C and stirred vigorously until the starting material is consumed, as monitored by TLC or LC-MS.
-
Workup: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent like ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting crude product is then purified by column chromatography to yield the desired 2-aryl-6-(trimethylsilyl)pyridine.
Spectroscopic Characterization
-
¹H NMR: The spectrum would exhibit three signals in the aromatic region corresponding to the three protons on the pyridine ring, likely appearing as a triplet and two doublets. The trimethylsilyl group would give a sharp singlet at approximately 0.2-0.4 ppm, integrating to nine protons.
-
¹³C NMR: The spectrum would show five signals for the pyridine ring carbons and one signal for the methyl carbons of the TMS group. The carbon bearing the silyl group would be significantly shielded.
-
IR Spectroscopy: Characteristic peaks would include C-H stretching from the aromatic ring and the TMS group, C=N and C=C stretching vibrations from the pyridine ring, and a C-Cl stretching vibration.
-
Mass Spectrometry (EI): The mass spectrum would show a molecular ion (M⁺) peak at m/z 185, along with a characteristic M+2 peak at m/z 187 with approximately one-third the intensity, corresponding to the ³⁷Cl isotope. A prominent fragment would likely be observed at m/z 170, corresponding to the loss of a methyl group.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 2-Chloro-6-(trimethylsilyl)pyridine is not universally available, the hazard profile can be inferred from related chloropyridine and organosilane compounds. It should be handled as a potentially hazardous chemical.
-
General Hazards: Assumed to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and eye irritation.
-
Personal Protective Equipment (PPE): Chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat are mandatory. All handling should be performed in a well-ventilated fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and moisture.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
It is imperative to consult the specific Safety Data Sheet provided by the supplier before handling this compound.
Conclusion
2-Chloro-6-(trimethylsilyl)pyridine stands as a testament to the power of rational molecular design in modern organic synthesis. Its bifunctional nature provides chemists with a versatile and reliable tool for the construction of complex, highly substituted pyridine derivatives. The ability to perform sequential and regioselective cross-coupling reactions makes it an invaluable asset in the synthesis of novel pharmaceutical candidates and advanced materials. As the demand for sophisticated molecular architectures continues to grow, the strategic importance of building blocks like 2-Chloro-6-(trimethylsilyl)pyridine will undoubtedly increase, solidifying its role as a cornerstone of contemporary chemical research.
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